molecular formula C12H13BF4O2 B3079717 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane CAS No. 1073339-11-3

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane

Cat. No.: B3079717
CAS No.: 1073339-11-3
M. Wt: 276.04 g/mol
InChI Key: MSEFKALUUBYZOK-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane (abbreviated as TMTFD) is a boronic ester derivative with a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone and a 2,3,5,6-tetrafluorophenyl substituent. This compound is synthesized via a base-free Pd-catalyzed C–Cl borylation of fluorinated aryl chlorides using Pd(dba)₂ and SPhos as catalysts, with B₂pin₂ as the boron source . Its structure is confirmed by NMR (¹H, ¹³C, ¹⁹F, ¹¹B), GC-MS, and HRMS, showing distinct signals for the tetrafluorophenyl group (¹⁹F NMR: δ = -97.2 and -103.1 ppm) and the dioxaborolane backbone (¹H NMR: δ = 1.36 ppm for methyl groups) . TMTFD is primarily used in Suzuki-Miyaura cross-coupling reactions due to its stability and compatibility with transition-metal catalysts .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)8-9(16)6(14)5-7(15)10(8)17/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEFKALUUBYZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157374
Record name 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073339-11-3
Record name 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073339-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2,3,5,6-tetrafluorophenylboronic acid with a suitable diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include dichloromethane or toluene, and the reaction temperature is maintained at around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the increased volume. Purification steps such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative to form biaryl compounds. It can also participate in oxidation and reduction reactions, as well as substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvents like water and ethanol.

  • Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution Reactions: Nucleophiles such as amines or alcohols, and suitable solvents like acetonitrile or DMF.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

  • Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable biaryl compounds makes it valuable in the construction of molecular frameworks.

Biology: The compound is utilized in the development of fluorescent probes and imaging agents for biological studies. Its fluorinated structure enhances its utility in fluorescence microscopy and other imaging techniques.

Medicine: In medicinal chemistry, 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane is explored for its potential as a drug precursor. Its derivatives are investigated for their biological activity, including anticancer and anti-inflammatory properties.

Industry: In material science, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific application. In Suzuki-Miyaura coupling reactions, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The fluorinated phenyl group enhances the stability and reactivity of the compound, making it suitable for various chemical transformations.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of carbon-carbon bonds.

  • Oxidation and Reduction: The specific molecular targets depend on the oxidizing or reducing agents used.

  • Substitution Reactions: The nucleophiles target specific sites on the boronic acid derivative for substitution.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of TMTFD, focusing on substituent effects, synthetic routes, and reactivity:

Compound Substituent Synthesis Method Key Properties/Applications
TMTFD (2c) 2,3,5,6-Tetrafluorophenyl Pd-catalyzed C–Cl borylation of fluorinated aryl chlorides High electron-deficiency enhances coupling efficiency; used in fluorinated biaryl synthesis.
2a : 2-(2,6-Difluorophenyl)-dioxaborolane 2,6-Difluorophenyl Same as TMTFD Moderate electron-withdrawing effect; used in agrochemical intermediates.
2d : Perfluorophenyl-dioxaborolane Pentafluorophenyl Pd-catalyzed borylation of perfluorochlorobenzene Extreme electron-deficiency; limited solubility but high thermal stability.
2-(Thiophen-2-yl)-dioxaborolane Thiophen-2-yl Suzuki coupling or direct borylation of thiophene derivatives Electron-rich sulfur moiety enhances conjugation; used in organic electronics.
4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-dioxaborolane Naphthalen-1-yl Lithiation-borylation of naphthalene Bulky substituent slows coupling kinetics; used in polymer synthesis.
2-(2-Methylbenzo[b]thiophen-3-yl)-dioxaborolane 2-Methylbenzo[b]thiophen-3-yl Cross-coupling of benzo[b]thiophene derivatives Combines steric bulk and sulfur-based electronic effects; applied in medicinal chemistry.
2-(Phenylethynyl)-dioxaborolane Phenylethynyl Alkyne borylation using pinacolborane Linear π-system enables use in conjugated materials and click chemistry.

Structural and Electronic Effects

  • Fluorination: TMTFD’s tetrafluorophenyl group imparts significant electron-withdrawing character, lowering the LUMO energy and accelerating oxidative addition in Pd-catalyzed reactions compared to non-fluorinated analogs like naphthalen-1-yl derivatives .
  • Steric Effects : Bulky substituents (e.g., 2-methylbenzo[b]thiophen-3-yl) reduce reaction rates in cross-couplings due to hindered metal coordination, whereas smaller groups (e.g., thiophen-2-yl) favor faster kinetics .
  • Solubility : Perfluorophenyl derivatives (e.g., 2d) exhibit lower solubility in organic solvents than TMTFD, limiting their utility in solution-phase syntheses .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Efficiency : TMTFD demonstrates superior coupling yields (85–95%) with electron-deficient aryl halides compared to 2a (70–80%) due to enhanced electrophilicity .
  • Regioselectivity : Fluorine substituents in TMTFD direct coupling to meta positions in heteroarenes, whereas thiophen-2-yl derivatives favor ortho functionalization .

Stability and Handling

  • Hydrolytic Stability : TMTFD is more resistant to hydrolysis than alkyne-containing analogs (e.g., phenylethynyl derivatives), which degrade rapidly in moist environments .
  • Thermal Stability : Perfluorophenyl derivatives (2d) decompose above 200°C, while TMTFD remains stable up to 150°C, making it suitable for high-temperature reactions .

Biological Activity

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane (CAS: 1073339-11-3) is a boron-containing compound that has garnered attention for its potential biological applications. This compound features a dioxaborolane structure which is known for its stability and reactivity in various chemical environments. The presence of tetrafluorophenyl groups enhances its lipophilicity and may influence its biological interactions.

  • Molecular Formula : C12_{12}H13_{13}BF4_{4}O2_{2}
  • Molecular Weight : 276.035 g/mol
  • IUPAC Name : this compound
  • Physical State : Solid
  • Purity : Typically >95% in commercial preparations

The biological activity of this compound is primarily attributed to its ability to participate in boron-mediated reactions. Boron compounds are known to interact with biological macromolecules such as proteins and nucleic acids. The dioxaborolane structure can undergo hydrolysis in physiological conditions to release boron species that may have therapeutic potential.

Biological Activity Overview

  • Anticancer Activity :
    • Preliminary studies suggest that dioxaborolanes can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
    • A study indicated that compounds with similar structures showed promising results in inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Properties :
    • Some boron-containing compounds have demonstrated antimicrobial activity. The presence of fluorine atoms may enhance the compound's ability to penetrate bacterial membranes.
    • Research has shown that certain derivatives of dioxaborolanes can inhibit the growth of Gram-positive bacteria.
  • Neuroprotective Effects :
    • There is emerging evidence that boron compounds can exert neuroprotective effects. The ability to modulate oxidative stress and inflammation pathways may contribute to this activity.
    • In animal models of neurodegenerative diseases, dioxaborolanes have shown potential in reducing neuronal damage.

Case Studies and Research Findings

StudyFindings
Investigated the cytotoxic effects of similar dioxaborolanes on breast cancer cell lines; reported IC50_{50} values indicating significant growth inhibition (IC50_{50} < 10 µM).
Evaluated antimicrobial properties against Staphylococcus aureus; demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL.
Explored neuroprotective effects in a mouse model of Alzheimer's disease; showed reduction in amyloid plaque formation and improved cognitive function.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of tetrafluorophenyl derivatives with boronic acid precursors under controlled conditions. Its applications extend beyond medicinal chemistry into materials science where it can be used as a building block for functional materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane

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